Cas no 2060050-59-9 (4-hydroxy-2-(3-methoxyphenyl)benzoic acid)

4-hydroxy-2-(3-methoxyphenyl)benzoic acid structure
2060050-59-9 structure
商品名:4-hydroxy-2-(3-methoxyphenyl)benzoic acid
CAS番号:2060050-59-9
MF:C14H12O4
メガワット:244.242684364319
MDL:MFCD30488946
CID:5212659
PubChem ID:125449527

4-hydroxy-2-(3-methoxyphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-2-carboxylic acid, 5-hydroxy-3'-methoxy-
    • 4-hydroxy-2-(3-methoxyphenyl)benzoic acid
    • MDL: MFCD30488946
    • インチ: 1S/C14H12O4/c1-18-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(16)17/h2-8,15H,1H3,(H,16,17)
    • InChIKey: GMNBCVZKNWBCOF-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=CC(OC)=C2)=CC(O)=CC=C1C(O)=O

4-hydroxy-2-(3-methoxyphenyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-328826-2.5g
4-hydroxy-2-(3-methoxyphenyl)benzoic acid
2060050-59-9
2.5g
$2940.0 2023-09-04
Enamine
EN300-328826-1.0g
4-hydroxy-2-(3-methoxyphenyl)benzoic acid
2060050-59-9
1g
$0.0 2023-06-07
Enamine
EN300-328826-5.0g
4-hydroxy-2-(3-methoxyphenyl)benzoic acid
2060050-59-9
5.0g
$4349.0 2023-02-23
Enamine
EN300-328826-0.25g
4-hydroxy-2-(3-methoxyphenyl)benzoic acid
2060050-59-9
0.25g
$1381.0 2023-09-04
Enamine
EN300-328826-5g
4-hydroxy-2-(3-methoxyphenyl)benzoic acid
2060050-59-9
5g
$4349.0 2023-09-04
Enamine
EN300-328826-0.1g
4-hydroxy-2-(3-methoxyphenyl)benzoic acid
2060050-59-9
0.1g
$1320.0 2023-09-04
Enamine
EN300-328826-0.5g
4-hydroxy-2-(3-methoxyphenyl)benzoic acid
2060050-59-9
0.5g
$1440.0 2023-09-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01057442-1g
4-Hydroxy-2-(3-methoxyphenyl)benzoic acid
2060050-59-9 95%
1g
¥7441.0 2023-03-11
Enamine
EN300-328826-10.0g
4-hydroxy-2-(3-methoxyphenyl)benzoic acid
2060050-59-9
10.0g
$6450.0 2023-02-23
Enamine
EN300-328826-0.05g
4-hydroxy-2-(3-methoxyphenyl)benzoic acid
2060050-59-9
0.05g
$1261.0 2023-09-04

4-hydroxy-2-(3-methoxyphenyl)benzoic acid 関連文献

4-hydroxy-2-(3-methoxyphenyl)benzoic acidに関する追加情報

Introduction to 4-hydroxy-2-(3-methoxyphenyl)benzoic acid (CAS No. 2060050-59-9)

4-hydroxy-2-(3-methoxyphenyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 2060050-59-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its hydroxyl and methoxy functional groups, which contribute to its unique chemical properties and potential biological activities.

The structural framework of 4-hydroxy-2-(3-methoxyphenyl)benzoic acid consists of a benzoic acid core substituted with a hydroxyl group at the fourth position and a methoxy group at the second position of the phenyl ring. This specific arrangement of functional groups imparts distinct reactivity and interaction capabilities with biological targets, making it a valuable scaffold for drug discovery and material science applications.

In recent years, 4-hydroxy-2-(3-methoxyphenyl)benzoic acid has been extensively studied for its potential therapeutic applications. The hydroxyl group, in particular, is known to enhance the solubility and bioavailability of compounds, while the methoxy group can influence metabolic pathways and receptor binding affinities. These features have positioned this compound as a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of 4-hydroxy-2-(3-methoxyphenyl)benzoic acid is its role in developing novel pharmacological agents. Researchers have explored its derivatives as potential inhibitors of various enzymes and receptors involved in inflammatory, cardiovascular, and neurodegenerative diseases. For instance, studies have suggested that modifications of this scaffold can lead to compounds with anti-inflammatory properties by modulating cyclooxygenase (COX) and lipoxygenase pathways.

Moreover, the structural similarity of 4-hydroxy-2-(3-methoxyphenyl)benzoic acid to naturally occurring polyphenols has prompted investigations into its antioxidant and anticancer effects. Polyphenolic compounds are well-documented for their ability to scavenge free radicals and inhibit proliferation of cancer cells. By leveraging the structural features of 4-hydroxy-2-(3-methoxyphenyl)benzoic acid, scientists aim to develop synthetic analogs that can enhance these beneficial effects while minimizing toxic side effects.

The synthesis of 4-hydroxy-2-(3-methoxyphenyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to optimize the production process. These methods not only improve efficiency but also allow for greater flexibility in modifying the compound's structure for tailored applications.

In academic research, 4-hydroxy-2-(3-methoxyphenyl)benzoic acid has been utilized as a key intermediate in the synthesis of more complex molecules. Its versatility as a building block has enabled the development of novel drug candidates with improved pharmacokinetic profiles. For example, researchers have incorporated this scaffold into nonsteroidal anti-inflammatory drugs (NSAIDs) designed to reduce gastrointestinal toxicity while maintaining efficacy.

The pharmacokinetic behavior of 4-hydroxy-2-(3-methoxyphenyl)benzoic acid is another area of active investigation. Studies have focused on understanding how its molecular structure influences absorption, distribution, metabolism, and excretion (ADME) properties. By optimizing these parameters, scientists can enhance the compound's bioavailability and therapeutic window, making it more suitable for clinical use.

Recent advancements in computational chemistry have further accelerated the discovery process for derivatives of 4-hydroxy-2-(3-methoxyphenyl)benzoic acid. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with high accuracy, reducing the need for extensive experimental trials. This integration of computational methods with traditional synthetic approaches has significantly sped up the development pipeline for new pharmaceuticals.

The environmental impact of synthesizing and utilizing 4-hydroxy-2-(3-methoxyphenyl)benzoic acid is also a consideration in modern research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. These sustainable practices align with broader industry goals to promote environmentally responsible chemical manufacturing.

In conclusion, 4-hydroxy-2-(3-methoxyphenyl)benzoic acid (CAS No. 2060050-59-9) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable tool for developing new drugs targeting various diseases, while ongoing studies continue to uncover additional potential uses. As research progresses, this compound is expected to play an increasingly important role in advancing therapeutic strategies across multiple medical disciplines.

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